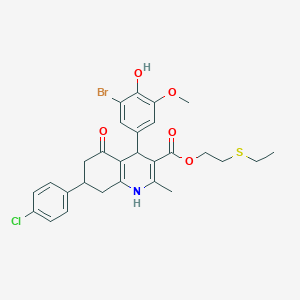
potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate, also known as potassium nimesulide or nimesulide potassium, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain, fever, and inflammation. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Mechanism of Action
Potassium nimesulide works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide reduces the production of prostaglandins, which results in the reduction of pain, inflammation, and fever.
Biochemical and Physiological Effects
Potassium nimesulide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Potassium nimesulide has several advantages for lab experiments. It is a potent inhibitor of COX-2 and has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects on certain cell types, and its long-term effects on cell viability and function are not well understood.
Future Directions
There are several future directions for the study of potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide. One area of research is the development of new formulations and delivery methods for the drug. Another area of research is the investigation of the long-term effects of the drug on cell viability and function. Additionally, there is a need for further research on the potential use of potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis.
Synthesis Methods
The synthesis of potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide involves the reaction of 2-hydroxy-5-methyl-3-nitrobenzenesulfonamide with potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate hydroxide in the presence of a solvent such as methanol or ethanol. The reaction results in the formation of potassium 2-hydroxy-5-methyl-3-nitrobenzenesulfonate nimesulide, which is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Potassium nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and gout. It has also been used in the treatment of acute pain, menstrual pain, and fever.
properties
IUPAC Name |
potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S.K/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14;/h2-3,9H,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNLMCUOBVJJO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])O)[N+](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-hydroxy-5-methyl-3-nitrobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)


![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)

